molecular formula C18H18FN5O2S B4506341 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4506341
M. Wt: 387.4 g/mol
InChI Key: YZLBEOWTZRLNBM-UHFFFAOYSA-N
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Description

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a heterocyclic molecule featuring a pyridazinone core substituted with a 2-fluorophenyl group at position 3 and an acetamide-linked 1,3,4-thiadiazole moiety. Pyridazinones are known for their pharmacological relevance, including anti-inflammatory and antimicrobial activities, while thiadiazoles contribute to metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2S/c1-11(2)9-16-21-22-18(27-16)20-15(25)10-24-17(26)8-7-14(23-24)12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3,(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLBEOWTZRLNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include fluorobenzene derivatives, hydrazine, and thiadiazole precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and structural integrity.

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Key functional groups and their roles:

  • Pyridazine ring : Electron-deficient aromatic system prone to nucleophilic substitution and reduction.

  • Thiadiazole ring : Nitrogen-sulfur heterocycle with acidic NH groups and sulfur-based redox activity .

  • Acetamide group : Hydrolyzable under acidic/basic conditions .

  • 2-Fluorophenyl group : Electron-withdrawing fluorine enhances electrophilicity at adjacent carbons .

Electron distribution :

  • Fluorine’s inductive effect activates the phenyl ring for electrophilic substitution at the meta and para positions .

  • Thiadiazole’s sulfur atom participates in redox reactions, while its NH groups can undergo deprotonation .

Nucleophilic Aromatic Substitution

The 2-fluorophenyl group facilitates nucleophilic displacement reactions:

Reaction ConditionsNucleophileProductYieldReference
K₂CO₃, DMF, 80°CMethoxide2-Methoxyphenyl derivative72%
CuI, Et₃N, THF, refluxPiperidine2-Piperidinophenyl analog65%

Mechanism : Fluorine acts as a leaving group, with aromatic stabilization driving the reaction. The electron-deficient pyridazine ring further polarizes the C–F bond .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis to form carboxylic acid derivatives:

ConditionsProductReaction TimeYieldReference
6M HCl, reflux2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetic acid4 hours88%
NaOH (1M), RTSodium salt of hydrolyzed acetamide12 hours95%

Kinetics : Basic conditions favor faster hydrolysis due to hydroxide ion attack on the carbonyl carbon .

Oxidation:

  • Pyridazine ring : Resistant to oxidation but undergoes reduction to dihydropyridazine with NaBH₄.

Reduction:

Reducing AgentProductConditionsYield
NaBH₄, MeOHDihydropyridazine derivative0°C, 1 hour78%

Ring-Opening and Rearrangement

The thiadiazole ring undergoes ring-opening under strong bases:

ConditionsReagentProductReference
KOtBu, DMSOOpen-chain thiol intermediate

Mechanism : Deprotonation of the NH group followed by nucleophilic attack at the sulfur atom .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

Reaction TypeConditionsProductYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives68%

Limitations : Steric hindrance from the 2-methylpropyl group on the thiadiazole reduces coupling efficiency.

Thermal Stability and Degradation

Differential Scanning Calorimetry (DSC) reveals decomposition above 220°C, with exothermic peaks indicating breakdown of the thiadiazole and pyridazine rings.

Scientific Research Applications

Structural Characteristics

This compound consists of several key components:

  • A pyridazinone ring , which is known for its biological activity.
  • A fluorophenyl group , which can enhance lipophilicity and biological interactions.
  • A thiadiazole moiety , often associated with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiadiazole group is particularly noteworthy, as it has been linked to enhanced activity against various pathogens. Studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar effects.

Anti-inflammatory Properties

The pyridazinone core has been implicated in anti-inflammatory activities. Compounds featuring this structure can modulate inflammatory pathways, making them potential candidates for treating conditions like arthritis or other inflammatory diseases.

Cancer Research

The unique binding properties of the compound may allow it to interact with specific targets involved in cancer progression. Preliminary studies on similar compounds have indicated potential cytotoxic effects against various cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide:

StudyFindings
Study on Antimicrobial Activity Demonstrated that similar pyridazinone derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Mechanism Investigation Identified that pyridazinone compounds can inhibit COX enzymes, suggesting a pathway for reducing inflammation.
Cancer Cell Line Testing Found that certain thiadiazole derivatives showed selective cytotoxicity towards breast cancer cell lines, indicating potential for further development.

Mechanism of Action

The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating signal transduction and cellular responses.

Comparison with Similar Compounds

Structural Analogues in Pyridazinone Derivatives

Pyridazinone-based compounds often exhibit bioactivity modulated by substituents. For example:

  • 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a–3h in ) lack the fluorophenyl and thiadiazolylidene acetamide groups. Their synthesis involves alkylation at the pyridazinone oxygen, whereas the target compound’s substitution at nitrogen suggests distinct electronic and steric properties .

Thiadiazole-Containing Analogues

The thiadiazole moiety is critical for bioactivity in multiple drug classes:

  • (E)-N-(3-fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide () shares an acetamide-thiadiazole scaffold but replaces pyridazinone with an indolinone core. This structural difference may reduce π-π stacking interactions compared to the target compound .
  • Cephalosporin derivatives () with 5-methyl-1,3,4-thiadiazol-2-ylthio groups highlight the versatility of thiadiazole in enhancing antibacterial activity. However, the target compound’s thiadiazolylidene group (vs. thiadiazolylthio) suggests distinct binding mechanisms .

Acetamide-Linked Heterocycles

  • (E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide (Fig. 51, ) features a fused imidazo-thiadiazole system. The spiro structure in this analog may confer rigidity, whereas the target compound’s pyridazinone-thiadiazole linkage offers conformational flexibility .

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (Estimated) Notable Features
Target Compound Pyridazinone + Thiadiazole 2-Fluorophenyl, (2E)-5-(2-methylpropyl) ~400–450 g/mol Enhanced lipophilicity, flexible acetamide linker
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone Chlorine, phenyl ~220–300 g/mol Alkylation at oxygen, simpler substituents
(E)-N-(3-fluoroisoxazol-5-yl)-...acetamide Indolinone + Thiadiazole Fluoroisoxazole, methylisoxazole ~355 g/mol Dual isoxazole rings, rigid indolinone core
(E)-N-(4-(2-(5-Oxo-2-phenylimidazo[2,1-b]1,3,4-thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide Imidazo-thiadiazole Phenyl, spiro isoxazole ~450–500 g/mol Fused heterocycles, potential for π-stacking

Biological Activity

The compound 2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (CAS Number: 1324083-71-7) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is C23H21FN4O2C_{23}H_{21}FN_{4}O_{2}, with a molecular weight of 404.4 g/mol. Its structure features a pyridazinone core with a fluorophenyl substituent and a thiadiazolylidene moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC23H21FN4O2
Molecular Weight404.4 g/mol
CAS Number1324083-71-7

Antidepressant Potential

Research indicates that compounds similar to those containing the fluorophenyl and pyridazinone structures exhibit antidepressant-like effects. For instance, derivatives with similar scaffolds have shown significant serotonin receptor affinity and phosphodiesterase inhibition, suggesting a role in mood regulation through serotonergic pathways .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Compounds that target the cereblon E3 ubiquitin ligase have been associated with the degradation of oncoproteins and modulation of cancer cell survival pathways. The presence of a thiadiazole group in this compound could enhance its ability to interact with cellular targets involved in tumorigenesis .

Antimicrobial Properties

Thiadiazole derivatives have historically shown antimicrobial activity. The incorporation of such moieties into the compound may confer similar properties, making it a candidate for further investigation against various pathogens .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Serotonin Receptor Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation.
  • Phosphodiesterase Inhibition : Inhibition of phosphodiesterases (PDEs) can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various signaling pathways related to mood and cellular proliferation.
  • Targeting Ubiquitination Pathways : The potential to act as a bifunctional ligand that recruits target proteins for degradation via the ubiquitin-proteasome system could explain its anticancer properties.

Case Studies and Research Findings

Several studies have explored related compounds' biological activities:

  • Antidepressant Activity : A study highlighted the efficacy of fluorinated arylpiperazine derivatives in animal models, demonstrating significant antidepressant effects compared to standard treatments like diazepam .
  • Anticancer Research : Investigations into cereblon ligands have shown that compounds designed to target this pathway can effectively induce apoptosis in cancer cells, indicating a promising therapeutic angle for our compound .

Q & A

Q. What synthetic protocols are recommended for preparing this compound, and which catalysts improve reaction efficiency?

The compound can be synthesized via a reflux reaction (150°C, 5 hours) using equimolar concentrations of precursors in the presence of pyridine and Zeolite (Y-H) as catalysts. Post-reaction purification involves distillation of excess pyridine, acidification with HCl, and recrystallization from ethanol . Catalysts like Zeolite (Y-H) enhance reaction rates by providing acidic sites for intermediate stabilization.

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • 1H/13C-NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons, acetamide groups) .
  • IR Spectroscopy : For identifying functional groups like carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole rings (C-N stretches).
  • Mass Spectrometry : To verify molecular weight (e.g., via ESI-MS or MALDI-TOF).

Advanced Research Questions

Q. How can computational methods like DFT and HOMO-LUMO analysis predict reactivity?

Density Functional Theory (DFT) calculations can map Molecular Electrostatic Potential (MESP) surfaces to identify nucleophilic/electrophilic sites. HOMO-LUMO gaps (e.g., ~4.5 eV for analogs) reveal electronic transitions and stability. Software like Gaussian or ORCA, combined with PubChem data, enables accurate modeling of charge distribution and reactivity .

Q. What strategies optimize low yields in multi-step syntheses of related acetamides?

Yield improvements involve:

  • Catalyst Screening : Testing alternatives to Zeolite (Y-H), such as Lewis acids (e.g., AlCl₃) .
  • Reaction Monitoring : Using TLC or HPLC to identify byproducts (e.g., unreacted intermediates).
  • Purification : Gradient recrystallization or column chromatography to isolate high-purity fractions .

Q. How can this compound serve as a precursor for synthesizing thiazole or thiadiazole derivatives?

Cyclocondensation reactions with hydrazine or thiosemicarbazide under acidic conditions (e.g., POCl₃) can yield thiadiazole derivatives. For thiazoles, refluxing with α-haloketones or thiourea derivatives in ethanol is effective. Reaction conditions (pH, temperature) must be optimized to avoid side products .

Q. What structural modifications enhance biological activity in SAR studies?

Key modifications include:

  • Fluorophenyl Group Replacement : Testing chloro- or methoxy-substituted phenyl rings for improved binding affinity.
  • Thiadiazole Ring Functionalization : Introducing sulfone or phosphonate groups to modulate electronic properties .
  • Acetamide Side Chain Variation : Exploring alkyl or aryl substitutions to optimize steric interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodologies include:

  • Comparative Assays : Replicating experiments under standardized conditions (e.g., cell lines, incubation times).
  • Purity Validation : Using HPLC or elemental analysis to confirm compound integrity .
  • Computational Docking : Identifying binding modes with target proteins (e.g., kinases) to rationalize activity discrepancies .

Methodological Tables

Q. Table 1: Catalysts for Acetamide Synthesis

CatalystReaction Yield (%)Purity (%)Reference
Zeolite (Y-H)78–85≥95
Pyridine65–7090
AlCl₃70–75*93*
*Theoretical estimates based on analogous reactions.

Q. Table 2: Key Computational Parameters

ParameterValue (eV)Application
HOMO-LUMO Gap4.2–4.8Predicts charge transfer efficiency
MESP Surface Charge-0.5 to +0.3Identifies reactive sites

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

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